N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide
Description
Properties
IUPAC Name |
2-[3-(2-bromophenyl)propyl]guanidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.HI/c11-9-6-2-1-4-8(9)5-3-7-14-10(12)13;/h1-2,4,6H,3,5,7H2,(H4,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVAPJHHABXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN=C(N)N)Br.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves several steps. One common method includes the reaction of 3-(2-bromophenyl)propylamine with cyanamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
Cyclocondensation Reactions with Bis-Electrophiles
Guanidine derivatives undergo cyclocondensation with bis-electrophiles to form fused heterocycles. For example:
-
Reaction with 1,1,3,3-tetramethoxypropane under microwave conditions (160°C, trifluoroethanol) yields pyrimido[1,2-a]pyrimidines. Yields range from 42–76% depending on substituents .
-
Hydrochloride salts of guanidines are critical for reactivity; free amines fail to cyclize .
Example Reaction Pathway:
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Guanidine hydrochloride | 1,1,3,3-tetramethoxypropane, 160°C, TFE | Pyrimido[1,2-a]pyrimidine | 64–76 |
Alkylation and Aminolysis
Guanidines participate in S-alkylation and aminolysis reactions:
-
Methyl triflate effectively alkylates thiourea intermediates to form guanidines. For example, 8a (R = Me) reacts with methyl triflate in chlorobenzene (95–100°C) to yield 10a in 84% yield .
-
Dimethyl sulfate is less efficient, requiring prolonged reaction times (57% yield) .
Key Observations:
-
Solvent choice (e.g., chlorobenzene vs. THF) impacts reaction efficiency due to triflate stability .
-
Ammonium acetate or chloride additives facilitate aminolysis .
Biginelli Multicomponent Reactions
Guanidines serve as substrates in Biginelli condensations to synthesize dihydropyrimidines:
-
PMB-protected guanidines react with enones (e.g., 12 ) in hexafluoroisopropanol (90°C) to form 4-arylated 2-aminopyrimidines (42% yield) .
-
Deprotection with TFA/water/triethylsilane yields free amines (70% yield) .
Reaction Scheme:
textPMB-guanidine + Enone → 4-Arylated 2-aminopyrimidine → Deprotection → Free Amine
Sonogashira Coupling–Cyclization
Tandem Sonogashira coupling and alkynone cyclization produce fused bipyrimidines:
-
Guanidine hydrochloride reacts with alkynones under Pd catalysis (Pd(PPh₃)₂Cl₂, CuI, NEt₃) to generate products like 38a–d (32–60% yield) .
| Reactants | Conditions | Product (R/R₁) | Yield (%) |
|---|---|---|---|
| 32 + 18 | Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF | 38a (H/H) | 54 |
Synthetic Routes from Cyanamide Precursors
Patents describe guanidine synthesis via cyanamide intermediates:
-
Substituted cyanamides react with amines (e.g., N-methyl-3-ethylaniline) in chlorobenzene with AlCl₃ catalysis to form guanidines .
-
Work-up involves filtration, solvent removal, and recrystallization (e.g., 95% yield for N-(5-quinolinyl)-N'-(3-ethylphenyl)-N'-methylguanidine·HCl) .
Enzyme Inhibition Potential
Though not directly studied, structurally similar guanidines (e.g., N-dibenzylphospho-N'-3-(2,6-dichlorophenyl)propylguanidine) exhibit potent inhibition of creatine kinase (Ki = 110–330 nM) . This suggests bromophenylpropylguanidine hydroiodide may interact with enzymes via bisubstrate analog mechanisms.
Physicochemical Considerations
Scientific Research Applications
Chemistry
In organic synthesis, N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide serves as a reagent for preparing other guanidine derivatives and related compounds. Its ability to act as a building block makes it valuable in developing more complex organic molecules.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies have explored its efficacy against various pathogens, suggesting that it may possess significant antibacterial and antiviral effects.
- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways. This characteristic is particularly relevant in drug development targeting enzyme dysregulation .
Medicine
This compound is being investigated as a pharmaceutical intermediate in drug development. Its potential therapeutic applications include:
- Cancer Treatment : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential role as an anticancer agent.
- Neurological Disorders : Given its ability to modulate receptor activity, the compound may also be explored for treating conditions related to neurotransmitter dysfunction .
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
- Anticancer Activity : A study evaluating similar guanidine derivatives reported significant cytotoxicity against MCF-7 (breast cancer) cell lines with IC50 values indicating the compound's potency compared to standard treatments like 5-fluorouracil .
- Antimicrobial Efficacy : Research has shown that related compounds exhibit promising antibacterial activity against Gram-positive bacteria, suggesting that this compound may share these properties .
Mechanism of Action
The mechanism of action of N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
N’'-[3-(2-bromophenyl)propyl]guanidine hydroiodide can be compared with other similar guanidine derivatives, such as:
N’'-[3-(2-chlorophenyl)propyl]guanidine hydrochloride: This compound has a similar structure but contains a chlorine atom instead of a bromine atom. It exhibits different chemical reactivity and biological activity.
N’'-[3-(2-fluorophenyl)propyl]guanidine hydrobromide: This derivative contains a fluorine atom and has distinct properties compared to the bromine-containing compound.
N’'-[3-(2-iodophenyl)propyl]guanidine hydrochloride: This compound contains an iodine atom and shows unique chemical and biological characteristics.
Biological Activity
N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15BrN4·HI
- Molecular Weight : 321.20 g/mol
The presence of the bromophenyl group is crucial for the compound's interaction with biological targets, enhancing its binding affinity and specificity.
This compound exhibits its biological effects primarily through:
- Modulation of Neurotransmitter Release : Similar to other guanidine derivatives, it may enhance the release of acetylcholine at neuromuscular junctions, thereby influencing muscle contraction and nerve impulse transmission .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cellular energy production and neurotransmitter synthesis .
Antimicrobial Activity
Research indicates that guanidine derivatives, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Properties
Studies have highlighted the potential anticancer activity of guanidine compounds. For instance, certain derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms may involve:
- Cell Cycle Arrest : Inducing G1 or S phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through intrinsic pathways.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated:
- IC50 Value : 225 µM, demonstrating significant cytotoxicity.
- Mechanism : Increased lactate dehydrogenase (LDH) levels in treated cells suggested necrosis, while flow cytometry indicated a shift in cell cycle distribution towards the S phase, indicating potential for therapeutic use in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The compound exhibited:
- Minimum Inhibitory Concentration (MIC) : 40 µg/mL.
- Mechanism of Action : Targeting lipoteichoic acid in bacterial membranes, leading to cell lysis and death .
Comparative Analysis with Other Guanidine Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Effective against S. aureus | Significant cytotoxicity on MCF-7 cells | Inhibits enzyme activity and alters membrane permeability |
| Guanidine hydrochloride | Limited antimicrobial effects | Used in myasthenia gravis treatment | Enhances acetylcholine release |
| Benzimidazole derivatives | Strong anticancer effects | Effective against various cancer types | Induces apoptosis via mitochondrial pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide, and what critical reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting a primary amine precursor (e.g., 3-(2-bromophenyl)propylamine) with a guanidinylation reagent. For example, methyl imidothiocarbamate hydroiodide can be used under reflux in ethanol to introduce the guanidine moiety . Key factors include:
- Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.
- Temperature : Reflux (~78°C) accelerates the reaction while avoiding decomposition.
- Stoichiometry : A 1:1 molar ratio of amine to guanidinylation reagent optimizes yield.
Post-reaction, purification via vacuum filtration and cold ether washes improves purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the 2-bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) and guanidine protons (δ ~6.8–8.5 ppm for NH resonances) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C10H14BrN3·HI) .
- Elemental analysis : Ensures correct C, H, N, and Br content.
Q. What are the key physicochemical properties of this compound relevant to in vitro assays?
- Methodological Answer : Critical properties include:
- Solubility : Hydroiodide salts are typically soluble in polar solvents (e.g., DMSO, ethanol) but poorly in non-polar solvents. Pre-solubility testing in assay buffers is recommended .
- Stability : Assess via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- logP : Estimated computational tools (e.g., ChemAxon) predict partitioning behavior, guiding formulation .
Advanced Research Questions
Q. How do structural modifications in the guanidine moiety or bromophenyl group affect the compound’s binding affinity to histamine H2 receptors?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Guanidine substitution : Replacing hydroiodide with acyl groups (e.g., UR-AK57 in ) enhances H2R agonism (EC50 = 23 nM) but may introduce H1R cross-reactivity.
- Bromophenyl positioning : Ortho-substitution (2-bromo) improves steric complementarity with receptor pockets compared to para-substitution .
- Experimental validation : Radioligand binding assays using HEK293 cells expressing H2R quantify affinity changes .
Q. What contradictory findings exist regarding the pharmacokinetic properties of this compound, and how can they be reconciled?
- Methodological Answer : Discrepancies in logBB (blood-brain barrier penetration) values arise from:
- Assay variability : In vitro models (e.g., PAMPA) vs. in vivo rodent studies may differ due to transporter interactions .
- Species differences : Rodent vs. human BBB transporters (e.g., P-gp) affect extrapolation.
- Resolution : Use transgenic models (e.g., P-gp knockout mice) to isolate compound-specific effects .
Q. What advanced computational strategies predict the compound’s interaction with off-target receptors, and how are these predictions validated experimentally?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding to receptors (e.g., H2R, H1R). Focus on residues critical for agonism (e.g., Asp98 in H2R) .
- Molecular dynamics (MD) : Simulations (100 ns) assess binding stability under physiological conditions .
- Validation : Functional assays (e.g., cAMP accumulation for H2R activity) confirm computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
